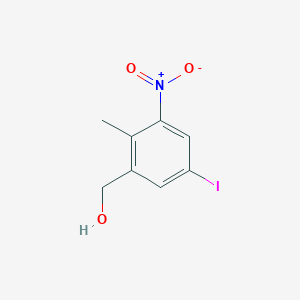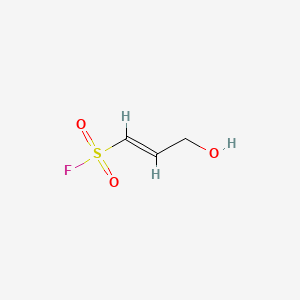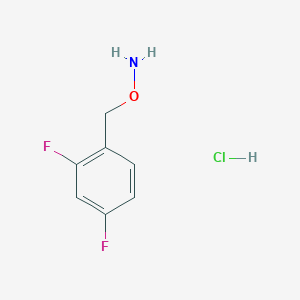
o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride: is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a hydroxylamine group attached to a benzyl ring substituted with two fluorine atoms at the 2 and 4 positions. This compound is often used in organic synthesis and analytical chemistry due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride typically involves the reaction of o-(2,4-Difluorobenzyl)chloride with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under reflux conditions to ensure complete conversion. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification steps may include additional techniques such as distillation and chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed as a reagent in the preparation of oximes and other nitrogen-containing compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein research.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a precursor for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modification of proteins and enzymes. This interaction can alter the activity of these biomolecules, making the compound useful in studying biochemical pathways and developing new therapeutic agents.
Comparaison Avec Des Composés Similaires
- o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
- o-(2,4-Dichlorobenzyl)hydroxylamine hydrochloride
- o-Benzylhydroxylamine hydrochloride
Uniqueness: o-(2,4-Difluorobenzyl)hydroxylamine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties to the molecule. These properties influence its reactivity and stability, making it different from other benzylhydroxylamine derivatives. The fluorine atoms also enhance the compound’s ability to participate in specific chemical reactions, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C7H8ClF2NO |
|---|---|
Poids moléculaire |
195.59 g/mol |
Nom IUPAC |
O-[(2,4-difluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3H,4,10H2;1H |
Clé InChI |
XHNNRJZCIGYOOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)CON.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Phenylamino)cyclohexyl]methanol hydrochloride](/img/structure/B13515695.png)


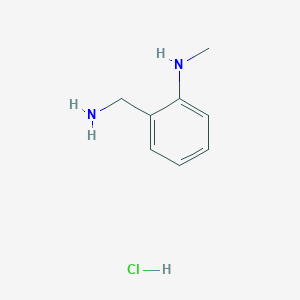
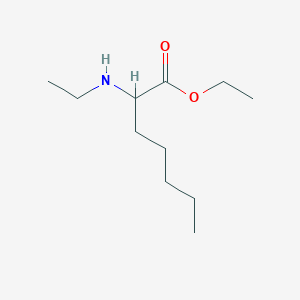

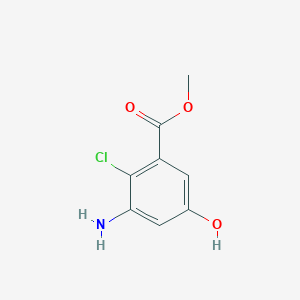

![2-Oxabicyclo[3.1.1]heptan-4-ylmethanamine](/img/structure/B13515748.png)
